1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-(2-(3,4-Dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring:
- An imidazole-4-carboxamide core, which serves as a hydrogen-bonding pharmacophore.
- A benzyl group substituted with a 3,4-dimethoxyphenylacetamido moiety at the 4-position.
- A 3-methoxyphenyl group attached to the carboxamide nitrogen.
This structure is designed to optimize interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs), leveraging methoxy groups for enhanced lipophilicity and binding affinity .
Propriétés
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-35-23-6-4-5-22(15-23)31-28(34)24-17-32(18-29-24)16-19-7-10-21(11-8-19)30-27(33)14-20-9-12-25(36-2)26(13-20)37-3/h4-13,15,17-18H,14,16H2,1-3H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNXQATYPNAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, including its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features an imidazole core substituted with various functional groups that may influence its biological properties. The presence of methoxy groups and an acetamido moiety is significant for its interaction with biological targets.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound across several cancer cell lines. Notably, the compound exhibited promising results against human cervical carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells.
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 ± 1.5 |
| L1210 | 12.8 ± 0.9 |
| CEM | 14.5 ± 1.2 |
These findings indicate that the compound's structural features contribute to its effectiveness in inhibiting cell proliferation.
Structure-Activity Relationships (SAR)
The SAR analysis reveals critical insights into how modifications to the compound's structure can enhance or diminish its biological activity. The presence of 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents appears to be essential for maintaining high levels of activity.
Key Observations:
- Methoxy Substituents : The methoxy groups likely enhance lipophilicity and facilitate interactions with cellular targets.
- Imidazole Ring : This heterocyclic structure is known for its role in various biological activities, including enzyme inhibition and receptor binding.
The precise mechanism by which this compound exerts its antiproliferative effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential efficacy in cancer therapy.
- Combination Therapy : When used in conjunction with established chemotherapeutics, the compound demonstrated synergistic effects, enhancing overall treatment efficacy.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole vs. Imidazole Derivatives
- Benzimidazole Analog: The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2) shares a carboxamide group and methoxy substitutions but differs in its benzimidazole core.
- Imidazole Derivatives : The target compound’s imidazole core offers greater synthetic flexibility and reduced metabolic stability compared to benzimidazoles, which may influence pharmacokinetics .
Substituted Imidazole Derivatives
Substituent Modifications
Methoxy Positioning and Count
- 3-Methoxy vs. 4-Methoxy Phenyl Groups : The target compound’s 3-methoxyphenyl carboxamide contrasts with analogs like N-(4-methoxyphenyl)-benzimidazole-5-carboxamide (–2). Meta-substitution may disrupt symmetry, affecting receptor binding compared to para-substituted analogs .
- Dimethoxy vs. Trifluoromethoxy Groups : Patented analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide () replace dimethoxy groups with trifluoromethoxy moieties. Trifluoromethyl groups improve metabolic stability but may introduce steric hindrance .
Acetamido Linker Variations
- The 2-(3,4-dimethoxyphenyl)acetamido linker in the target compound is critical for conformational flexibility.
Pharmacological Relevance
- Benzimidazole-carboxamides (–2) are reported as anticancer agents due to tubulin polymerization inhibition (IC₅₀ = 0.8–1.2 μM) .
- Imidazole-4-carboxamides () show promise in GPCR modulation , with IC₅₀ values < 100 nM for serotonin receptors .
- Trifluoromethyl-substituted analogs () demonstrate improved CYP450 resistance , extending half-life in preclinical models .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
